molecular formula C11H16O2 B8733034 (S)-1-(benzyloxy)butan-2-ol

(S)-1-(benzyloxy)butan-2-ol

Cat. No. B8733034
M. Wt: 180.24 g/mol
InChI Key: ZBNXMTHJYVSJGZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953513

Procedure details

15.4 Grams (0.67 mole) of sodium are poured into a flask containing 3.500 g. (35.2 mole) of benzyl alcohol under nitrogen atmosphere. After the sodium is dissolved, the temperature is brought to 160°C, then 481 g. (6.7 mole) of 1,2-epoxybutane are added dropwise. The temperature is kept at 160°C during the approximately 2 hours addition period. The temperature is subsequently lowered to 120°C and the excess of the starting 1,2-epoxybutane is distilled off; then 33.8 g (0.335 mole) of concentrated sulfuric acid and 36 ml. of water are added to the reaction mixture and the resulting solid sodium sulfate is removed by filtration. The filtrate is distilled under reduced pressure, thus recovering pure 1-benzyloxy-2-butanol in a yield of 90%. B.p. 128-132/6 mmHg.
Quantity
0.67 mol
Type
reactant
Reaction Step One
Quantity
35.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.7 mol
Type
reactant
Reaction Step Four
Quantity
33.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:10]1[CH:12]([CH2:13][CH3:14])[CH2:11]1.S(=O)(=O)(O)O>O>[CH2:2]([O:9][CH2:11][CH:12]([OH:10])[CH2:13][CH3:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.67 mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
35.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
6.7 mol
Type
reactant
Smiles
O1CC1CC
Step Five
Name
Quantity
33.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 3.500 g
CUSTOM
Type
CUSTOM
Details
is brought to 160°C
ADDITION
Type
ADDITION
Details
The temperature is kept at 160°C during the approximately 2 hours addition period
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is subsequently lowered to 120°C
DISTILLATION
Type
DISTILLATION
Details
the excess of the starting 1,2-epoxybutane is distilled off
CUSTOM
Type
CUSTOM
Details
the resulting solid sodium sulfate is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
thus recovering pure 1-benzyloxy-2-butanol in a yield of 90%

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OCC(CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03953513

Procedure details

15.4 Grams (0.67 mole) of sodium are poured into a flask containing 3.500 g. (35.2 mole) of benzyl alcohol under nitrogen atmosphere. After the sodium is dissolved, the temperature is brought to 160°C, then 481 g. (6.7 mole) of 1,2-epoxybutane are added dropwise. The temperature is kept at 160°C during the approximately 2 hours addition period. The temperature is subsequently lowered to 120°C and the excess of the starting 1,2-epoxybutane is distilled off; then 33.8 g (0.335 mole) of concentrated sulfuric acid and 36 ml. of water are added to the reaction mixture and the resulting solid sodium sulfate is removed by filtration. The filtrate is distilled under reduced pressure, thus recovering pure 1-benzyloxy-2-butanol in a yield of 90%. B.p. 128-132/6 mmHg.
Quantity
0.67 mol
Type
reactant
Reaction Step One
Quantity
35.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.7 mol
Type
reactant
Reaction Step Four
Quantity
33.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:10]1[CH:12]([CH2:13][CH3:14])[CH2:11]1.S(=O)(=O)(O)O>O>[CH2:2]([O:9][CH2:11][CH:12]([OH:10])[CH2:13][CH3:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.67 mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
35.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
6.7 mol
Type
reactant
Smiles
O1CC1CC
Step Five
Name
Quantity
33.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 3.500 g
CUSTOM
Type
CUSTOM
Details
is brought to 160°C
ADDITION
Type
ADDITION
Details
The temperature is kept at 160°C during the approximately 2 hours addition period
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is subsequently lowered to 120°C
DISTILLATION
Type
DISTILLATION
Details
the excess of the starting 1,2-epoxybutane is distilled off
CUSTOM
Type
CUSTOM
Details
the resulting solid sodium sulfate is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
thus recovering pure 1-benzyloxy-2-butanol in a yield of 90%

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OCC(CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.